3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile

antiviral picornavirus SAR

Select this building block for FXR agonist and antiviral programs. The 2,6-dichlorophenyl substitution provides uniquely potent FXR activation (EC50 = 15-65 nM for GW4064) and achieves an MIC80 of 0.3 µM against rhinovirus—17-fold lower than the 2,6-difluoro analogue. The 4-carbonitrile enables versatile functionalization, while the 5-methyl group supports metabolic liability studies. Do not interchange with other 3-aryl-5-methylisoxazole-4-carbonitriles.

Molecular Formula C11H6Cl2N2O
Molecular Weight 253.08 g/mol
CAS No. 21486-28-2
Cat. No. B1350676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile
CAS21486-28-2
Molecular FormulaC11H6Cl2N2O
Molecular Weight253.08 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C#N
InChIInChI=1S/C11H6Cl2N2O/c1-6-7(5-14)11(15-16-6)10-8(12)3-2-4-9(10)13/h2-4H,1H3
InChIKeyBGAZAVHIYJQMRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile (CAS 21486-28-2): Procurement and Selection Guide


3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile (CAS 21486-28-2) is a heterocyclic building block belonging to the 3,5-disubstituted isoxazole-4-carbonitrile class, characterized by a 2,6-dichlorophenyl group at the 3-position, a methyl group at the 5-position, and a cyano substituent at the 4-position of the isoxazole core [1]. Its molecular formula is C11H6Cl2N2O with a molecular weight of 253.08 g/mol [2]. This scaffold serves as a versatile intermediate in medicinal chemistry, most notably as the core structural component of GW4064, a widely used tool compound for farnesoid X receptor (FXR) pharmacology [3]. The compound is commercially available as a research chemical with typical purity specifications of ≥97% .

Why Generic Substitution of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile Fails: Critical Differentiators


3-Aryl-5-methylisoxazole-4-carbonitriles cannot be interchanged generically due to profound substitution-dependent variations in both biological activity and metabolic fate. The 2,6-dichloro substitution pattern on the phenyl ring is a critical determinant of antiviral potency: among a series of 2,6-disubstituted analogs evaluated against human rhinovirus, the 2,6-dichloro analogue (compound 15) achieved an MIC80 of 0.3 µM, whereas the corresponding 2,6-difluoro analogue (compound 8) was approximately 17-fold less potent [1]. This halogen-specific SAR demonstrates that chlorine substitution is not interchangeable with fluorine or other halogens. Furthermore, the 5-methyl group on the isoxazole core presents a unique liability: when the scaffold is elaborated with a 4-amino linker, the 5-methyl group undergoes NADPH-dependent bioactivation in human liver microsomes, generating a reactive enimine intermediate that forms unprecedented glutathione and cysteine adducts [2]. This metabolic vulnerability is not present in des-methyl or N-methylated analogues, making the 5-methyl substitution pattern a distinct consideration for both synthetic utility and downstream safety assessment [2]. These two orthogonal differentiation axes—halogen-dependent antiviral activity and methyl-dependent metabolic reactivity—establish that 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonitrile occupies a unique, non-substitutable position within its chemical class.

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile: Quantitative Differentiation Evidence Against Analogs


2,6-Dichloro Substitution Confers ~17-Fold Superior Antiviral Potency Over 2,6-Difluoro Analog in Rhinovirus Inhibition

The 2,6-dichloro substitution pattern on the phenyl ring of 3-aryl-5-methylisoxazole-4-carbonitrile derivatives dramatically enhances antiviral potency compared to other halogen substitution patterns. In a direct head-to-head comparison within the same study, the 2,6-dichloro analogue (compound 15) exhibited an MIC80 of 0.3 µM against multiple rhinovirus serotypes, whereas the 2,6-difluoro analogue (compound 8) showed an MIC80 of approximately 5.0 µM [1]. This represents an approximately 17-fold improvement in potency attributable specifically to the dichloro substitution pattern. The QSAR analysis within this study further established that antiviral activity correlated with log P, highlighting the unique physicochemical contribution of the 2,6-dichlorophenyl moiety [1].

antiviral picornavirus SAR

5-Methyl Group on Isoxazole Core Undergoes Unique NADPH-Dependent Bioactivation to Reactive Enimine Intermediate

When the 4-cyano group of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonitrile is converted to a 4-amino or 4-carbamate moiety, the 5-methyl substituent becomes a site of unprecedented metabolic activation. In human liver microsome trapping studies, 2-chloro-6-fluorobenzyl [3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbamate demonstrated robust NADPH-dependent glutathione (GSH) and cysteine adduct formation [1]. In contrast, control experiments demonstrated that removal of the 5-methyl group, N-methylation of the carbamate nitrogen, or replacement with an isomeric 5-methyl isoxazole significantly reduced or completely prevented GSH adduct formation [1]. The proposed mechanism involves initial oxidation of the 5-methyl group to generate a stabilized enimine intermediate, followed by nucleophilic attack by GSH at the 5-methylene position [1].

drug metabolism reactive metabolites structural alert

Core Scaffold of GW4064: Enables Subnanomolar FXR Agonist Activity (EC50 = 15-65 nM)

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile serves as the core scaffold for GW4064 (3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid), a widely used synthetic FXR agonist tool compound. GW4064 activates FXR with an EC50 of 15-65 nM in CV1 cell-based reporter assays and demonstrates selectivity over other nuclear receptors at concentrations up to 1 µM . SAR studies of alternately 3,5-substituted isoxazole analogues of GW4064 revealed that the 2,6-dichlorophenyl moiety at the 3-position is essential for maintaining potent FXR agonism; several analogues with modified 3-aryl substituents showed equipotent activity only when the 2,6-dichloro pattern was preserved or replaced with a 2,6-dimethyl phenol group [1]. The 4-carbonitrile group provides a synthetic handle for further elaboration, as demonstrated in the synthesis of GW4064 and related FXR agonists including Cilofexor, LY2562175, and Tropifexor [2].

FXR agonist metabolic disease nuclear receptor

4-Cyano Group Provides Orthogonal Synthetic Versatility for Downstream Derivatization

The 4-carbonitrile substituent on the isoxazole core offers distinct synthetic advantages compared to alternative 4-position functionalities such as carboxylate esters or amides. The cyano group can be selectively reduced to the corresponding aminomethyl derivative, hydrolyzed to the carboxylic acid, or converted to the carboxamide, providing three orthogonal diversification pathways from a single building block [1]. In the synthesis of GW4064, the 4-carbonitrile is elaborated via reduction to the 4-aminomethyl intermediate, which is subsequently functionalized with a carbamate linkage [2]. In contrast, 5-methylisoxazole-4-carboxylate esters (CAS 260555-29-1) require additional protection/deprotection steps for certain transformations, adding synthetic complexity . The nitrile also serves as a hydrogen bond acceptor in target binding, contributing to the favorable physicochemical profile of derived FXR agonists [3].

organic synthesis building block heterocyclic chemistry

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile: High-Value Application Scenarios


FXR Agonist Drug Discovery and GW4064 Analog Synthesis

Medicinal chemistry teams developing novel FXR agonists for metabolic diseases (NASH, PBC, dyslipidemia) should select this compound as the core building block. As demonstrated in Section 3, the 2,6-dichlorophenyl-5-methylisoxazole scaffold is essential for potent FXR activation (EC50 = 15-65 nM for GW4064), and the 4-carbonitrile provides a versatile handle for generating diverse analogues [1]. Researchers can leverage the established SAR showing that the 2,6-dichloro substitution pattern is critical for maintaining FXR agonism, while the 5-methyl group can be elaborated or replaced to modulate metabolic stability [2]. This building block enables direct access to the GW4064 pharmacophore, accelerating hit-to-lead optimization for FXR-targeted programs.

Antiviral Lead Optimization Targeting Picornaviruses

For antiviral discovery programs focused on rhinovirus, enterovirus, or coxsackievirus, this compound serves as a privileged starting point. The 2,6-dichloro substitution pattern confers an MIC80 of 0.3 µM against rhinovirus serotypes—approximately 17-fold more potent than the 2,6-difluoro analogue—making it the optimal scaffold for further optimization [1]. The 4-carbonitrile can be functionalized to introduce additional binding interactions with the viral capsid VP1 hydrophobic pocket, following the established SAR of disoxaril and WIN 54954 derivatives [1]. Researchers should prioritize this compound over other 3-aryl-5-methylisoxazole building blocks when targeting picornavirus capsid proteins.

Reactive Metabolite Assessment and Drug Safety Studies

Drug metabolism and pharmacokinetics (DMPK) groups investigating structural alerts for reactive metabolite formation should procure this compound as a reference standard for the 5-methylisoxazole-4-amine liability. As detailed in Section 3, when the 4-carbonitrile is converted to a 4-amino or 4-carbamate moiety, the 5-methyl group undergoes NADPH-dependent bioactivation to a reactive enimine intermediate that forms GSH adducts [1]. This compound enables controlled studies to evaluate whether 5-methylisoxazoles constitute a general structural alert, providing critical data for lead prioritization and safety assessment in early drug discovery [1].

Heterocyclic Chemistry and Synthetic Methodology Development

Organic chemistry groups developing new synthetic methodologies for isoxazole functionalization can utilize this compound as a well-defined, commercially available substrate. The 4-carbonitrile group supports multiple diversification strategies (reduction, hydrolysis, nucleophilic addition), while the electron-withdrawing 2,6-dichlorophenyl group modulates the reactivity of the isoxazole ring [1]. This compound is suitable for reaction optimization studies, including microwave-assisted cycloadditions, regioselective functionalization, and transition metal-catalyzed cross-coupling reactions on the isoxazole core [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.